2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic compound with a unique structure that encompasses multiple functional groups. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for creating 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves multistep organic synthesis, starting from easily available precursors like substituted anilines and benzylthiols. Typical conditions may include the use of base catalysts, high temperatures, and specific solvents.
Industrial Production Methods: Industrial synthesis generally mirrors laboratory methods but on a larger scale. This involves bulkier reactants and more sophisticated equipment to ensure a higher yield and purity. Automation and rigorous quality control are key components of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizes reducing agents such as lithium aluminum hydride.
Substitution: : Halogenation, nitration, or alkylation reactions can occur, facilitated by suitable catalysts.
Common Reagents and Conditions
The reactions typically use common organic solvents like dichloromethane or toluene, and require conditions ranging from room temperature to refluxing conditions, depending on the desired transformation.
Major Products Formed
Oxidation might produce sulfoxides or sulfones, while reduction may yield secondary amines or hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is utilized in:
Chemistry: : As a starting material for complex organic synthesis and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: : Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s effects are exerted through interactions at the molecular level:
Molecular Targets: : It may bind to specific enzymes or receptors, altering their function.
Pathways Involved: : Can modulate signaling pathways involved in cell growth, apoptosis, or inflammation, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(benzylthio)-5-(4-bromophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(benzylthio)-5-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Uniqueness
Its unique structural framework, including the presence of both benzylthio and chlorophenyl groups, provides it with distinctive reactivity and potential biological activity not commonly seen in similar compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c25-16-11-9-15(10-12-16)19-20-17(7-4-8-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXLLNOTVPMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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